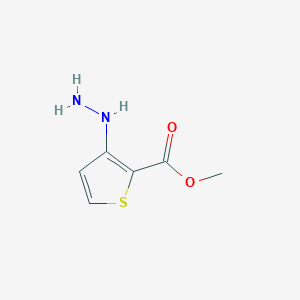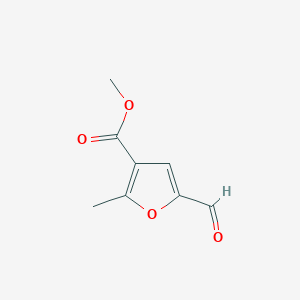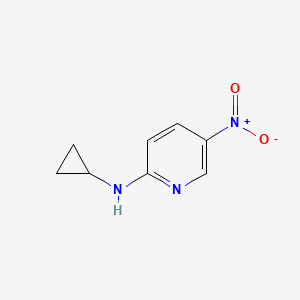
Isocyanate de 4-(heptyloxy)phényle
Vue d'ensemble
Description
4-(Heptyloxy)phenyl isocyanate is an organic compound with the molecular formula CH3(CH2)6OC6H4NCO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a heptyloxy group. This compound is typically used in organic synthesis and material science due to its reactive isocyanate group.
Applications De Recherche Scientifique
4-(Heptyloxy)phenyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Material Science: Utilized in the synthesis of polyurethanes and polyureas, which are important materials in coatings, adhesives, and foams.
Biology and Medicine:
Mécanisme D'action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 4-(Heptyloxy)phenyl isocyanate, are highly reactive due to the presence of the isocyanate functional group (-NCO). They can react with compounds that have active hydrogen atoms to form ureas and carbamates . This reaction is often used in the production of polyurethane materials .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, and they are primarily excreted in the urine .
Result of Action
Exposure to isocyanates can cause irritation to the skin, eyes, and respiratory tract, and can lead to sensitization and asthma-like symptoms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Heptyloxy)phenyl isocyanate. It should be stored in a well-ventilated place and kept tightly closed . Exposure to moisture should be avoided as isocyanates react with water . The compound should be handled with care to avoid inhalation, ingestion, or skin contact .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Heptyloxy)phenyl isocyanate can be synthesized from 4-n-heptyloxybenzoic acid. The synthesis involves the conversion of the carboxylic acid group to an isocyanate group through a series of reactions. One common method involves the use of phosgene (COCl2) to convert the amine precursor to the isocyanate .
Industrial Production Methods
In industrial settings, the production of 4-(Heptyloxy)phenyl isocyanate typically involves the phosgenation of the corresponding amine. This process requires careful handling of phosgene due to its highly toxic nature. The reaction is usually carried out under controlled conditions to ensure safety and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptyloxy)phenyl isocyanate undergoes several types of reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates and with amines to form ureas.
Cycloaddition Reactions: Can participate in 1,3-dipolar cycloaddition reactions with nitro compounds.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form carbamates.
Amines: Reacts with primary and secondary amines to form ureas.
Nitro Compounds: In the presence of triethylamine, it can activate nitro groups for cycloaddition reactions.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isocyanate: The parent compound, which lacks the heptyloxy substitution.
Methyl Isocyanate: A simpler isocyanate with a methyl group instead of a heptyloxy group.
Hexyl Isocyanate: Similar to 4-(Heptyloxy)phenyl isocyanate but with a hexyl group instead of a heptyloxy group.
Uniqueness
4-(Heptyloxy)phenyl isocyanate is unique due to its heptyloxy substitution, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
IUPAC Name |
1-heptoxy-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-6-11-17-14-9-7-13(8-10-14)15-12-16/h7-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMZSDMQWFWLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369882 | |
| Record name | 4-(Heptyloxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55792-37-5 | |
| Record name | 4-(Heptyloxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Heptyloxy)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















